Cas no 40611-76-5 (Methyl 5-methyl-1h-pyrrole-3-carboxylate)

Methyl 5-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative with a methyl ester functional group at the 3-position and a methyl substituent at the 5-position. This heterocyclic compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity as a building block for more complex structures. The ester group enhances its solubility in organic solvents, facilitating further functionalization. Its pyrrole core is valuable in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and well-defined structure make it suitable for applications in fine chemical synthesis and as an intermediate in the preparation of heterocyclic compounds.
Methyl 5-methyl-1h-pyrrole-3-carboxylate structure
40611-76-5 structure
Product Name:Methyl 5-methyl-1h-pyrrole-3-carboxylate
CAS No:40611-76-5
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD00968364
CID:1512712
PubChem ID:3831101
Update Time:2025-10-31

Methyl 5-methyl-1h-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-methyl-1h-pyrrole-3-carboxylate
    • 2-methyl-4-carbomethoxypyrrole
    • AGN-PC-008TPG
    • 2-methyl-4-carbomethoxy-pyrrole
    • 2-Pyridinecarboxylic acid, 5-methyl-, methyl ester, 1-oxide
    • 1,5-Dimethyl-3-pyrrolcarboxylsaeuremethylester
    • methyl 5-methylpyridine-2-carboxylate 1-oxide
    • methyl 5-methylpyrrole-3-carboxylate
    • 5-methyl-pyrrole-3-carboxylic acid methyl ester
    • 2-(methoxycarbonyl)-5-methylpyridine 1-oxide
    • 5-Methyl-pyrrol-3-carbonsaeure-methylester
    • CTK1D0017
    • AG-F-42217
    • SureCN2255243
    • methyl 5-methyl-2-pyridinecarboxylate N-oxide
    • 1H-Pyrrole-3-carboxylic acid, 5-Methyl-, Methyl ester
    • 5-Methyl-1H-pyrrole-3-carboxylic acid methyl ester
    • Sure
    • Methyl5-methyl-1H-pyrrole-3-carboxylate
    • SCHEMBL77311
    • RGLRQDCBEOTJOG-UHFFFAOYSA-N
    • AKOS006352507
    • DA-17763
    • 40611-76-5
    • ZB1012
    • MFCD00968364
    • AT21660
    • BS-28310
    • SY292839
    • SB62556
    • F9994-5219
    • DTXSID90879126
    • 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
    • MDL: MFCD00968364
    • Inchi: 1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3
    • InChI Key: RGLRQDCBEOTJOG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CNC(C)=C1)=O

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.1Ų

Methyl 5-methyl-1h-pyrrole-3-carboxylate Security Information

Methyl 5-methyl-1h-pyrrole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR933012-1g
5-Methyl-1H-pyrrole-3-carboxylic acid methyl ester
40611-76-5 95%
1g
£241.00 2025-02-21
TRC
B497885-10mg
5-methyl-1h-pyrrole-3-carboxylic acid methyl ester
40611-76-5
10mg
$ 50.00 2022-06-07
TRC
B497885-50mg
5-methyl-1h-pyrrole-3-carboxylic acid methyl ester
40611-76-5
50mg
$ 95.00 2022-06-07
TRC
B497885-100mg
5-methyl-1h-pyrrole-3-carboxylic acid methyl ester
40611-76-5
100mg
$ 135.00 2022-06-07
Chemenu
CM333223-100mg
Methyl 5-methyl-1H-pyrrole-3-carboxylate
40611-76-5 95%+
100mg
$277 2021-08-18
Chemenu
CM333223-250mg
Methyl 5-methyl-1H-pyrrole-3-carboxylate
40611-76-5 95%+
250mg
$414 2021-08-18
Chemenu
CM333223-1g
Methyl 5-methyl-1H-pyrrole-3-carboxylate
40611-76-5 95%+
1g
$948 2021-08-18
Chemenu
CM333223-1g
Methyl 5-methyl-1H-pyrrole-3-carboxylate
40611-76-5 95%+
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1194375-0.25g
Methyl 5-Methyl-1H-pyrrole-3-carboxylate
40611-76-5 97%
0.25g
$160 2024-07-29
eNovation Chemicals LLC
Y1194375-1g
Methyl 5-Methyl-1H-pyrrole-3-carboxylate
40611-76-5 97%
1g
$345 2024-07-29

Methyl 5-methyl-1h-pyrrole-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40611-76-5)Methyl 5-methyl-1h-pyrrole-3-carboxylate
Order Number:A1086549
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:26
Price ($):284.0
Email:sales@amadischem.com

Additional information on Methyl 5-methyl-1h-pyrrole-3-carboxylate

Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique pyrrole core structure, has garnered significant attention in recent years due to its pivotal role in the development of novel therapeutic agents. The 5-methyl-1H-pyrrole-3-carboxylate moiety is particularly noteworthy for its ability to serve as a building block in the construction of complex molecules, making it indispensable in drug discovery and development pipelines.

The chemical structure of Methyl 5-methyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted with a methyl group at the 5-position and a carboxylate ester at the 3-position. This arrangement provides a reactive platform for further functionalization, enabling chemists to tailor the molecule for specific biological activities. The presence of both the methyl group and the ester functionality makes it a particularly useful precursor for synthesizing a wide array of pharmacologically relevant compounds.

In recent years, there has been a surge in research focused on harnessing the potential of heterocyclic compounds like Methyl 5-methyl-1H-pyrrole-3-carboxylate. These compounds are known for their diverse biological activities and have been extensively explored in the search for new drugs targeting various diseases. The pyrrole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to interact with biological targets in multiple ways.

One of the most compelling aspects of Methyl 5-methyl-1H-pyrrole-3-carboxylate is its utility in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors, agonists, and antagonists targeting receptors and enzymes involved in critical biological pathways. For instance, derivatives of this compound have been investigated for their potential as antiviral agents, anticancer drugs, and neuroprotective agents. The flexibility offered by the pyrrole core allows for the introduction of various substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

The ester functionality at the 3-position of Methyl 5-methyl-1H-pyrrole-3-carboxylate is particularly interesting from a synthetic perspective. It can be readily converted into other functional groups such as amides, acids, or alcohols through standard chemical transformations. This reactivity has made it a valuable tool for medicinal chemists looking to explore structure-activity relationships (SAR) and optimize lead compounds. The ability to modify this region of the molecule allows for rapid diversification of the chemical space, which is crucial for identifying potent and selective drug candidates.

In addition to its synthetic utility, Methyl 5-methyl-1H-pyrrole-3-carboxylate has been employed in several cutting-edge research projects aimed at understanding disease mechanisms and developing innovative therapeutic strategies. For example, studies have shown that derivatives of this compound can modulate key signaling pathways involved in inflammation and neurodegeneration. By targeting these pathways, researchers hope to develop treatments for conditions such as rheumatoid arthritis, Alzheimer's disease, and Parkinson's disease.

The growing interest in heterocyclic compounds like Methyl 5-methyl-1H-pyrrole-3-carboxylate has also spurred advancements in synthetic methodologies. New catalytic approaches and green chemistry principles have been developed to improve the efficiency and sustainability of producing these intermediates. These innovations are not only reducing costs but also minimizing waste, making drug discovery processes more environmentally friendly.

The role of computational chemistry and artificial intelligence (AI) in optimizing Methyl 5-methyl-1H-pyrrole-3-carboxylate-based drug candidates cannot be overstated. AI-driven virtual screening techniques have enabled researchers to rapidly identify promising derivatives based on their predicted biological activity. By integrating experimental data with machine learning algorithms, scientists can accelerate the drug discovery pipeline and bring new therapies to market more quickly.

In conclusion, Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features make it an invaluable tool for developing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications and synthetic strategies involving this compound, its importance is only set to grow. The ongoing exploration of its potential underscores its significance as a key player in the quest for next-generation medicines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40611-76-5)Methyl 5-methyl-1h-pyrrole-3-carboxylate
A1086549
Purity:99%
Quantity:1g
Price ($):284.0
Email